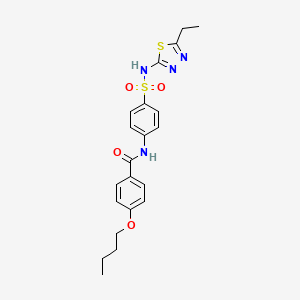
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O4S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a derivative of thiadiazole known for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O4S. Its structure includes a thiadiazole ring, which is linked to a sulfonamide group and a phenyl-benzamide moiety, contributing to its biological activity. The presence of the butoxy group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific protein kinases involved in cancer cell proliferation. For example, certain thiadiazole derivatives have been reported to inhibit Abl protein kinase with an IC50 value of 7.4 µM against K562 cells (a myelogenous leukemia cell line) .
-
Case Studies :
- A study evaluated several thiadiazole derivatives for their cytotoxic effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The results indicated that these compounds induced apoptosis and increased DNA fragmentation in cancer cells while exhibiting minimal toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-butoxy-N-(...) | K562 | 7.4 | Inhibition of Abl kinase |
| Thiadiazole Derivative A | MCF-7 | 15.0 | Apoptosis induction |
| Thiadiazole Derivative B | HepG2 | 12.5 | DNA fragmentation |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin.
- Antibacterial Studies : Compounds exhibiting the thiadiazole moiety showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study highlighted the effectiveness of certain derivatives against Escherichia coli and Klebsiella pneumoniae, with notable biofilm inhibition properties .
- Case Studies :
Summary of Findings
The biological activity of This compound demonstrates promising potential as both an anticancer and antimicrobial agent. The compound's unique structural features contribute to its efficacy in targeting specific biological pathways involved in disease processes.
属性
IUPAC Name |
4-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-3-5-14-29-17-10-6-15(7-11-17)20(26)22-16-8-12-18(13-9-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-13H,3-5,14H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUNPMUQVFUEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














